N-cyclopropyl-4-[(3-fluoro-4-methoxyphenyl)methyl]morpholine-2-carboxamide
Description
N-cyclopropyl-4-[(3-fluoro-4-methoxyphenyl)methyl]morpholine-2-carboxamide is a synthetic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyclopropyl group, a fluoro-methoxyphenyl moiety, and a morpholine ring, which contribute to its distinct chemical properties.
Properties
Molecular Formula |
C16H21FN2O3 |
|---|---|
Molecular Weight |
308.35 g/mol |
IUPAC Name |
N-cyclopropyl-4-[(3-fluoro-4-methoxyphenyl)methyl]morpholine-2-carboxamide |
InChI |
InChI=1S/C16H21FN2O3/c1-21-14-5-2-11(8-13(14)17)9-19-6-7-22-15(10-19)16(20)18-12-3-4-12/h2,5,8,12,15H,3-4,6-7,9-10H2,1H3,(H,18,20) |
InChI Key |
HYHGCBHKBUOQMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCOC(C2)C(=O)NC3CC3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-[(3-fluoro-4-methoxyphenyl)methyl]morpholine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the fluoro-methoxyphenyl moiety: This step involves the functionalization of a benzene ring with fluorine and methoxy groups, which can be accomplished through electrophilic aromatic substitution reactions.
Construction of the morpholine ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent.
Coupling of the intermediates: The final step involves the coupling of the cyclopropyl group, fluoro-methoxyphenyl moiety, and morpholine ring through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-[(3-fluoro-4-methoxyphenyl)methyl]morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclopropyl-4-[(3-fluoro-4-methoxyphenyl)methyl]morpholine-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-[(3-fluoro-4-methoxyphenyl)methyl]morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-cyclopropyl-4-[(3-fluoro-4-methoxyphenyl)methyl]morpholine-2-carboxamide can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups, leading to variations in their chemical and biological properties.
Other morpholine derivatives: Compounds with a morpholine ring but different substituents can be compared to highlight the unique features of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
